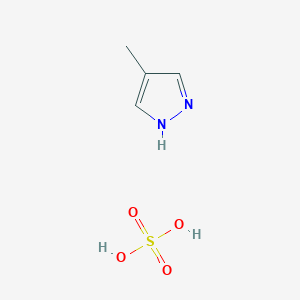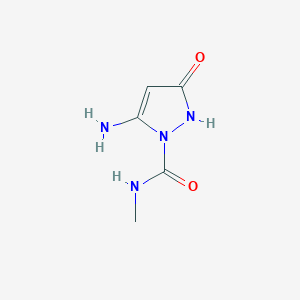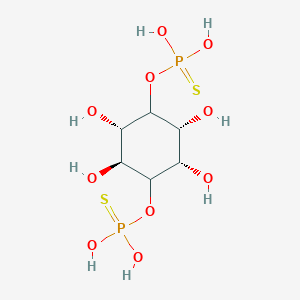
Inositol 1,4-bisphosphorothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inositol 1,4-bisphosphorothioate (IP4PS) is a synthetic compound that has been studied extensively for its potential therapeutic uses. It is a derivative of inositol, a sugar alcohol that is found in many foods and is important for cellular signaling. IP4PS has been shown to have a variety of effects on cellular processes, including the regulation of calcium signaling and the inhibition of certain enzymes. In
作用机制
Inositol 1,4-bisphosphorothioate exerts its effects through several mechanisms, including the regulation of calcium signaling and the inhibition of certain enzymes. Inositol 1,4-bisphosphorothioate has been shown to bind to the IP3 receptor, which regulates calcium release from the endoplasmic reticulum. This binding results in the inhibition of calcium release, which can have downstream effects on cellular processes. Inositol 1,4-bisphosphorothioate has also been shown to inhibit the activity of certain enzymes, including inositol polyphosphate 1-phosphatase, which is involved in inositol signaling pathways.
Biochemical and Physiological Effects:
Inositol 1,4-bisphosphorothioate has been shown to have several biochemical and physiological effects, including the regulation of calcium signaling, the inhibition of certain enzymes, and the modulation of gene expression. Inositol 1,4-bisphosphorothioate has been shown to inhibit the growth of tumor cells and to sensitize them to chemotherapy. In diabetes research, Inositol 1,4-bisphosphorothioate has been shown to improve insulin sensitivity and to reduce blood glucose levels. In neurodegenerative disease research, Inositol 1,4-bisphosphorothioate has been shown to protect neurons from damage and to improve cognitive function.
实验室实验的优点和局限性
Inositol 1,4-bisphosphorothioate has several advantages for use in lab experiments, including its ability to selectively target certain cellular processes and its relatively low toxicity. However, Inositol 1,4-bisphosphorothioate also has several limitations, including its limited solubility in aqueous solutions and its potential to interact with other cellular components.
未来方向
Future research on Inositol 1,4-bisphosphorothioate could focus on several areas, including the development of more efficient synthesis methods, the identification of new therapeutic uses, and the elucidation of its mechanisms of action. Additionally, research could focus on the development of Inositol 1,4-bisphosphorothioate analogs with improved properties, such as increased solubility and specificity. Overall, Inositol 1,4-bisphosphorothioate has the potential to be a valuable tool for research in several areas of biology and medicine.
合成方法
Inositol 1,4-bisphosphorothioate can be synthesized through a multi-step process involving the protection and deprotection of various functional groups on inositol. The final step involves the reaction of inositol with phosphorus pentasulfide, which results in the formation of Inositol 1,4-bisphosphorothioate. This synthesis method has been optimized over the years to increase yield and purity, and several variations have been developed.
科学研究应用
Inositol 1,4-bisphosphorothioate has been studied for its potential therapeutic uses in several areas, including cancer, diabetes, and neurodegenerative diseases. In cancer research, Inositol 1,4-bisphosphorothioate has been shown to inhibit the growth of tumor cells and to sensitize them to chemotherapy. In diabetes research, Inositol 1,4-bisphosphorothioate has been shown to improve insulin sensitivity and to reduce blood glucose levels. In neurodegenerative disease research, Inositol 1,4-bisphosphorothioate has been shown to protect neurons from damage and to improve cognitive function.
属性
CAS 编号 |
118628-30-1 |
|---|---|
产品名称 |
Inositol 1,4-bisphosphorothioate |
分子式 |
C6H14O10P2S2 |
分子量 |
372.3 g/mol |
IUPAC 名称 |
(1S,2S,4R,5S)-3,6-bis(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C6H14O10P2S2/c7-1-2(8)6(16-18(13,14)20)4(10)3(9)5(1)15-17(11,12)19/h1-10H,(H2,11,12,19)(H2,13,14,20)/t1-,2-,3-,4+,5?,6?/m0/s1 |
InChI 键 |
OPMBHBIGYSHUBJ-OHMVJDTGSA-N |
手性 SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
规范 SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
同义词 |
I-1,4-BPS inositol 1,4-bisphosphorothioate myo-inositol 1,4-bisphosphothioate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



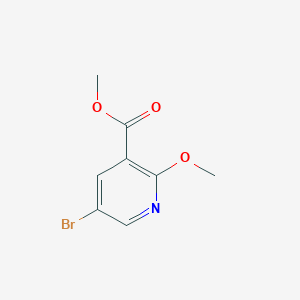
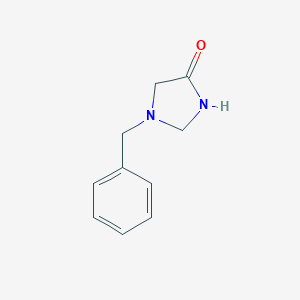
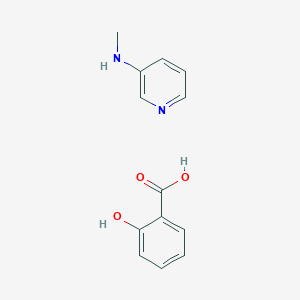
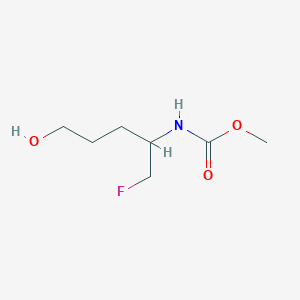
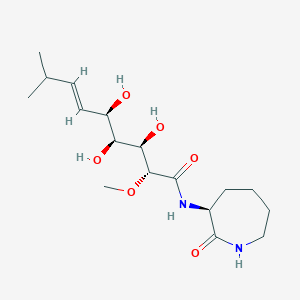
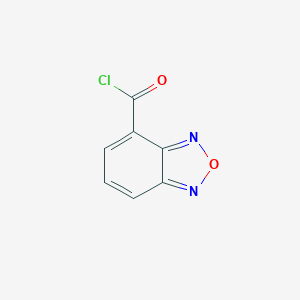
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
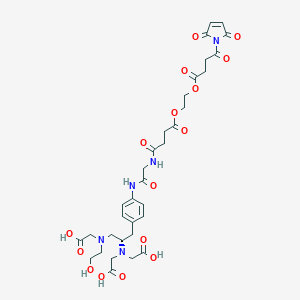

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
